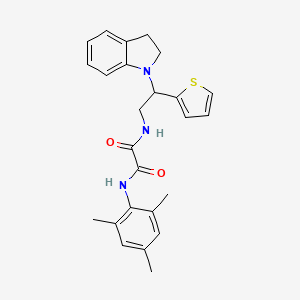

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide

Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is an oxalamide derivative characterized by distinct substituents on its nitrogen atoms. The N1 position is substituted with a 2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl group, combining an indoline (a bicyclic structure comprising a benzene fused to a pyrrolidine ring) and a thiophene (a sulfur-containing aromatic heterocycle). The N2 position is occupied by a mesityl group (2,4,6-trimethylphenyl), imparting significant steric bulk and hydrophobicity. The synthesis of such oxalamides typically involves coupling substituted amines with oxalyl chloride derivatives, though specific synthetic routes for this compound remain undocumented in the provided evidence .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c1-16-13-17(2)23(18(3)14-16)27-25(30)24(29)26-15-21(22-9-6-12-31-22)28-11-10-19-7-4-5-8-20(19)28/h4-9,12-14,21H,10-11,15H2,1-3H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOBVPVLRRHHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.

Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the Oxalamide Linkage:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

Oxidation: The indoline and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Functional groups on the indoline or thiophene rings can be substituted with other groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biological studies.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The indoline and thiophene rings could facilitate binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives are widely explored for their diverse physicochemical and biological properties. Below, the target compound is compared with structurally analogous molecules documented in recent literature and regulatory reports (Table 1).

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Comparative Analysis

Substituent Electronic Effects: The target compound’s thiophene and indoline moieties provide electron-rich aromatic systems, favoring interactions with hydrophobic binding pockets. The mesityl group’s methyl substituents create a sterically hindered environment, which may reduce enzymatic degradation compared to smaller N2 groups like pyridin-2-yl ethyl .

Steric and Conformational Considerations :

- The branched ethyl chain in the target compound’s N1 substituent (bearing indoline and thiophene) likely restricts rotational freedom, possibly improving target selectivity. Linear substituents, such as pyridin-2-yl ethyl in analogs, offer greater flexibility, which might broaden binding modes .

Hypothetical Bioactivity Profiles :

- Compounds with pyridyl groups (e.g., ) could exhibit metal-binding properties or act as kinase inhibitors due to pyridine’s coordination capacity. The target compound’s thiophene and indoline may prioritize interactions with serotonin or dopamine receptors, given their prevalence in CNS-targeting pharmacophores .

Synthetic and Characterization Challenges: The mesityl group’s bulkiness may complicate crystallization, necessitating advanced techniques like SHELX-based refinement (as noted in ) for structural elucidation . Pyridine-containing analogs, with their planar structures, are likely easier to characterize via X-ray diffraction.

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is a synthetic compound notable for its complex structure, which includes an indole ring, a thiophene moiety, and an oxalamide functional group. This unique architecture contributes to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is , with a molecular weight of approximately 343.45 g/mol.

The biological activity of this compound is largely influenced by its structural components:

- Indole and Thiophene Groups : These heterocycles are known for their ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and infectious processes.

- Oxalamide Functional Group : This moiety can enhance the compound's solubility and bioavailability, making it more effective in biological systems.

Potential Therapeutic Applications

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

- Anti-inflammatory Properties : Similar derivatives have demonstrated the ability to reduce inflammation, suggesting potential use in treating inflammatory diseases.

- Antioxidant Activity : The compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related conditions.

- Antitubercular Effects : Molecular docking studies have indicated that related compounds could be effective against tuberculosis, highlighting their relevance in infectious disease treatment.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C18H21N3O2S | Anti-inflammatory |

| N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C22H20ClN3O2S | Antitubercular |

| N1-(4-methylphenyl)-N2-(indolin-3-yloxyacetyl)amide | C20H22N4O3 | Antioxidant |

This comparative analysis underscores the potential of this compound as a lead compound for further drug development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of Indole Derivative : Achieved through Fischer indole synthesis or Biltz synthesis.

- Thiophene Introduction : Utilizes palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

- Final Assembly : The oxalamide group is attached via nucleophilic substitution.

Biological Testing

In vitro studies have shown that derivatives with similar structures exhibit significant anti-inflammatory and antioxidant activities. For instance, one study reported that a related compound reduced pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound with various protein targets associated with inflammation and infectious diseases. These studies are critical for understanding how modifications to the compound's structure can enhance its efficacy against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.